2,4-D Ester d'éthylhexyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

2,4-D 2-Ethylhexyl ester has a wide range of applications in scientific research, including:

Agriculture: Used as a herbicide for controlling broadleaf weeds in crops such as cereals, maize, and rice.

Forestry: Employed to enhance conifer release by suppressing competing vegetation.

Environmental Studies: Studied for its impact on non-target species and ecosystems.

Analytical Chemistry: Used as a reference compound in chromatographic methods for the analysis of herbicides.

Mécanisme D'action

Target of Action

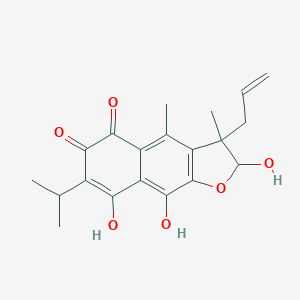

2,4-D 2-Ethylhexyl ester, also known as 2,4-D-2-ethylhexyl, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds that act as a selective herbicide . The primary targets of this compound are broad-leaved weeds . It functions by disrupting the normal growth processes of these plants .

Mode of Action

The compound works by mimicking the action of a plant hormone called auxin . Auxins are plant hormones that regulate growth and coordinate various developmental processes . When 2,4-D 2-Ethylhexyl ester is absorbed by the plant, it increases cell wall plasticity, biosynthesis, and the production of ethylene . These alterations are believed to increase cell division beyond supportable levels and damage vascular tissues .

Biochemical Pathways

The biochemical pathway affected by 2,4-D 2-Ethylhexyl ester involves the disruption of normal auxin activity . The compound interferes with the plant’s growth hormones, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth eventually leads to the death of the plant .

Pharmacokinetics

The compound is highly soluble in water and volatile . It has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . All varieties of the compound rapidly degrade to 2,4-D acid in less than 2.9 days .

Result of Action

The result of the action of 2,4-D 2-Ethylhexyl ester is the death of the targeted broad-leaved weeds . The compound causes an increase in cell division beyond supportable levels, which damages the plant’s vascular tissues and eventually leads to the plant’s death .

Action Environment

The efficacy and stability of 2,4-D 2-Ethylhexyl ester can be influenced by various environmental factors. It is used in many sites, including food and non-food crops, fallow land, rights-of-way, feed crops, agricultural drainage, commercial fisheries, lakes, reservoirs, streams, swamps, waste disposal systems, forestry, residential lawns, and many others . The compound is also used in different climatic conditions and can be applied in various ways depending on the specific requirements of the site .

Analyse Biochimique

Biochemical Properties

2,4-D 2-Ethylhexyl ester functions as a broad-spectrum herbicide. The mechanism of action is believed to be an increase in cell wall plasticity, biosynthesis, and the production of ethylene . These alterations are believed to increase cell division beyond supportable levels and to damage vascular tissues .

Cellular Effects

2,4-D 2-Ethylhexyl ester, a synthetic auxin herbicide, causes disruption of plant hormone responses . It has been reported to cause effects such as tachypnea, tachycardia, vomiting, leukocytosis, liver and kidney congestion in fatal cases, metabolic acidosis, and neurological effects characterized by sensory and motor abnormalities . Overexposure to 2,4-D may cause coughing, burning, dizziness or temporary loss of muscle coordination .

Molecular Mechanism

The molecular mechanism of 2,4-D 2-Ethylhexyl ester involves the disruption of plant hormone responses. Endogenous auxins are plant hormones and 2,4-D, a synthetic auxin herbicide, causes disruption of these hormone responses . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid .

Temporal Effects in Laboratory Settings

The selection of 2,4-D 2-Ethylhexyl ester for immediate application is based on economic and technical decisions, since all the varieties rapidly degrade to 2,4-D acid in less than 2.9 days .

Dosage Effects in Animal Models

Up to 20% depressed body weight gain was observed in female rats receiving 2,4-D from the diet for 2 years at 75 mg/kg/day .

Metabolic Pathways

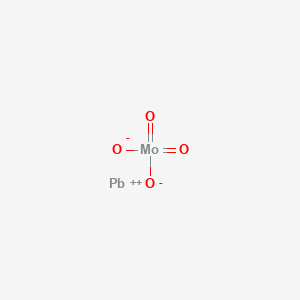

A detailed biochemical study revealed an initial hydrolytic pathway of degradation for 2,4-D 2-Ethylhexyl ester followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Transport and Distribution

2,4-D 2-Ethylhexyl ester is absorbed through roots and increases biosynthesis and production of ethylene causing uncontrolled cell division and so damages vascular tissue .

Subcellular Localization

Given its role as a herbicide and its mechanism of action, it can be inferred that it likely interacts with plant cells at the level of the cell wall and possibly intracellularly where it disrupts normal cell function .

Méthodes De Préparation

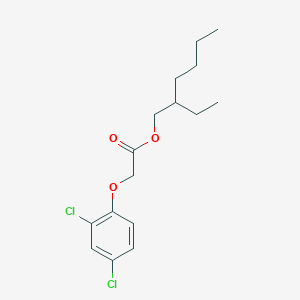

Synthetic Routes and Reaction Conditions

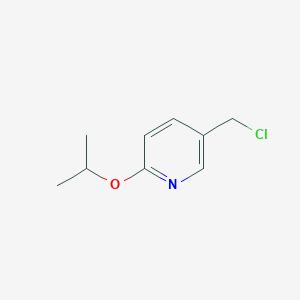

2,4-D 2-Ethylhexyl ester is synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst to facilitate esterification . The general reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+2-Ethylhexanol→2,4-D 2-Ethylhexyl ester+Water

Industrial Production Methods

In industrial settings, the production of 2,4-D 2-Ethylhexyl ester involves continuous esterification processes using reactors designed for optimal mixing and temperature control. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The ester is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-D 2-Ethylhexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-ethylhexanol.

Oxidation: Corresponding carboxylic acids and other oxidation products.

Comparaison Avec Des Composés Similaires

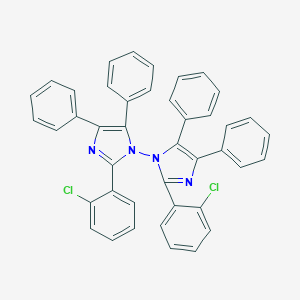

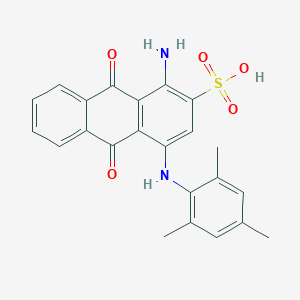

2,4-D 2-Ethylhexyl ester is compared with other similar compounds, such as:

- 2,4-D Butoxyethyl ester

- 2,4-D Isopropyl ester

- 2,4-D Methyl ester

- 2,4-D Propylene glycol butyl ether ester

Uniqueness

2,4-D 2-Ethylhexyl ester is unique due to its specific ester group, which influences its absorption, translocation, and efficacy in controlling broadleaf weeds . Compared to other esters, it offers a balance between efficacy and volatility, making it suitable for various applications .

Propriétés

IUPAC Name |

2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSFJRIWRPJUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

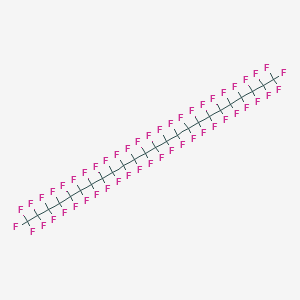

Molecular Formula |

C16H22Cl2O3 | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034235 | |

| Record name | 2,4-D 2-EHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline] | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-D 2-Ethylhexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>300 °C (decomp) | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

171 °C (Cleveland open cup) | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.086 mg/L at 25 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.148 at 20 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated) | |

| Record name | 2,4-D 2-Ethylhexyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow, non viscous liquid | |

CAS No. |

1928-43-4 | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18091 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-2-ethylhexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D 2-EHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-etexyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4373UKV25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-37 °C | |

| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

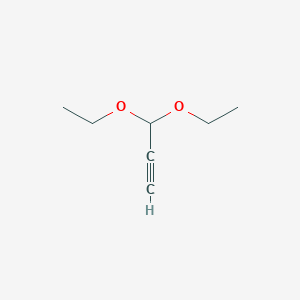

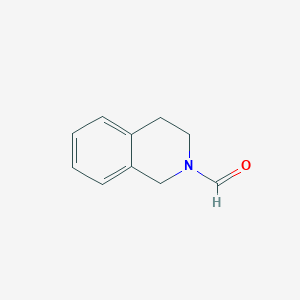

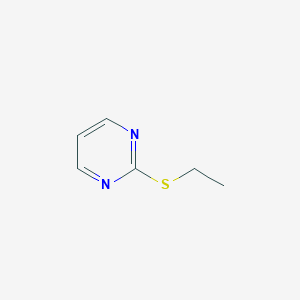

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester (2,4-D 2-Ethylhexyl ester) interact with its target and what are the downstream effects?

A: 2,4-D 2-Ethylhexyl ester, like other forms of 2,4-D, is a synthetic auxin herbicide. While the exact mechanism of action is not fully understood, it is believed to disrupt plant growth by mimicking the plant hormone auxin. This leads to uncontrolled, abnormal growth in susceptible plants, ultimately resulting in their death. []

Q2: What is the structural characterization of 2,4-D 2-Ethylhexyl ester?

A2: Although specific spectroscopic data is not provided in the research papers, the molecular formula for 2,4-D 2-ethylhexyl ester is C16H22Cl2O3, and its molecular weight is 333.26 g/mol.

Q3: How does the formulation of 2,4-D affect its dissipation in soil?

A: Studies have shown that the formulation of 2,4-D, whether as the dimethylamine salt or the 2-ethylhexyl ester, has minimal impact on its dissipation rate in soil. This is because both forms are rapidly converted to the same anionic form in the soil environment. []

Q4: Are there any concerns about 2,4-D 2-Ethylhexyl ester desorption during air sampling?

A: Yes, research has shown that 2,4-D 2-Ethylhexyl ester can desorb from atmospheric particulates during high-volume air sampling. This can lead to an underestimation of the particulate fraction and highlights the importance of considering potential desorption when interpreting air monitoring data. []

Q5: Is 2,4-D 2-Ethylhexyl ester more or less toxic compared to other forms of 2,4-D?

A: Studies in rats and dogs have demonstrated that 2,4-D acid, 2,4-D dimethylamine salt, and 2,4-D 2-ethylhexyl ester exhibit comparable toxicity profiles. These findings suggest that the different forms of 2,4-D pose similar toxicological risks. [, , ]

Q6: Have any bacterial strains shown potential in mitigating herbicidal stress caused by 2,4-D 2-ethylhexyl ester in plants?

A: Research indicates that the bacterial strain Pseudomonas avellanae 6CH2 exhibits resistance to 2,4-D 2-ethylhexyl ester and possesses anti-stress properties. Studies demonstrate that this strain can help mitigate the negative effects of the herbicide on wheat plants, promoting chlorophyll production and reducing proline accumulation, which are indicators of stress response in plants. []

Q7: What is the prevalence of 2,4-D 2-Ethylhexyl ester in residential environments?

A: A study in North Carolina found 2,4-D 2-Ethylhexyl ester to be present in household dust, along with other pesticides. This highlights the potential for human exposure to this herbicide even in residential settings. []

Q8: Are there any known alternatives or substitutes for 2,4-D 2-Ethylhexyl ester?

A8: The provided research papers do not focus on comparing 2,4-D 2-Ethylhexyl ester with alternative herbicides. Information on alternatives would require consulting additional resources. [1-9]

Q9: What are the implications of the high within-worker variability in exposure to 2,4-D 2-Ethylhexyl ester observed in applicator studies?

A: The high within-worker variability suggests that individual work practices and behaviors play a significant role in determining exposure levels. This underscores the need for effective personal protective equipment and training programs to minimize exposure among applicators. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.